H-Ala-Ala-Phe-betaNA

Description

Contextualization of Peptide Substrates and Probes in Enzymology and Proteomics Research

In the fields of enzymology and proteomics, peptide substrates and probes are indispensable tools for elucidating the function and regulation of enzymes, particularly proteases. researchgate.netrsc.org Proteases constitute a large family of enzymes crucial to nearly every biological process, and defining their activity is key to understanding both normal physiology and disease states. pnas.org Peptide substrates are short chains of amino acids designed to mimic the natural cleavage sites of specific proteases. stanford.edu When a protease recognizes and cleaves a synthetic peptide substrate, the reaction can be monitored to quantify the enzyme's activity. mdpi.com

The application of peptide-based tools has become increasingly sophisticated. They are central to high-throughput screening strategies for discovering new enzyme inhibitors, which is a cornerstone of drug development. In proteomics, which involves the large-scale study of proteins, peptide probes are used to characterize protein activity directly within complex biological mixtures like cell lysates. stanford.edu This approach, often termed activity-based proteomics, utilizes probes that covalently modify the active site of target enzymes, providing a more accurate measure of function than methods that only measure protein abundance. stanford.edu

Furthermore, peptide substrates are integral to technologies like mass spectrometry-assisted enzyme screening (MES), where they serve as specific probes to screen protein libraries for desired enzymatic activities. researchgate.net By designing peptides that correspond to parts of endogenous protein substrates, researchers can identify unknown enzymes with specific catalytic profiles or compare enzymatic activities between different biological states. researchgate.net The ability to create vast combinatorial peptide libraries has also revolutionized the characterization of protease specificity, moving beyond single substrates to provide a comprehensive profile of an enzyme's preferences. pnas.orgpnas.org This detailed understanding is critical for designing highly selective substrates and inhibitors for research and therapeutic applications. pnas.orgnih.gov

Historical Development and Significance of Fluorogenic Peptide Substrates

The development of fluorogenic peptide substrates marked a significant advance in enzyme kinetics, offering a highly sensitive and continuous method for assaying protease activity. mdpi.comnih.gov These substrates are designed so that their fluorescence properties change upon enzymatic cleavage. thermofisher.com This change, typically an increase in fluorescence, can be monitored in real-time to provide a direct measure of the rate of reaction. nih.gov

There are several types of fluorogenic substrates, with one of the most common being "pro-fluorophores" or leaving-group substrates. rsc.orgnih.gov In this design, a fluorescent molecule, or fluorophore, is chemically linked to the peptide sequence via an amide bond, which quenches its fluorescence. rsc.org Widely used fluorophores include aminocoumarin derivatives like 7-amino-4-methylcoumarin (B1665955) (AMC) and beta-naphthylamine. pnas.orgresearchgate.netcaymanchem.com When a protease cleaves the peptide bond, the free fluorophore is released, resulting in a significant increase in fluorescence emission that is proportional to the enzyme's activity. mdpi.comfao.org

Another major class of fluorogenic substrates operates on the principle of Fluorescence Resonance Energy Transfer (FRET). nih.gov These substrates contain two different chemical groups attached to the peptide: a fluorescent donor and a quencher molecule. thermofisher.com When the substrate is intact, the quencher absorbs the energy emitted by the donor, preventing fluorescence. thermofisher.com Enzymatic cleavage separates the donor from the quencher, restoring the donor's fluorescence. thermofisher.com The first fluorogenic substrates for matrix metalloproteinases (MMPs), for example, used a tryptophan residue as the intrinsic fluorescent donor and a dinitrophenyl (Dnp) group as the quencher. nih.gov

The significance of fluorogenic substrates lies in their convenience, high sensitivity, and suitability for high-throughput screening. pnas.orgnih.gov They allow for rapid and convenient kinetic evaluation of proteases, which is essential for defining enzyme specificity and for screening large numbers of potential inhibitors. pnas.orgnih.gov The ability to continuously monitor enzymatic reactions has provided invaluable information for dissecting complex biological pathways and has become a standard method in both basic research and drug discovery. pnas.org

Overview of the H-Ala-Ala-Phe-betaNA Chemical Structure and its Design Rationale for Research Applications

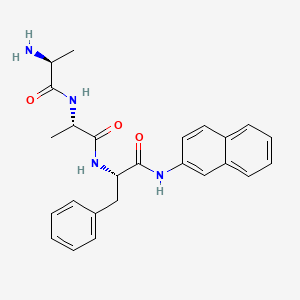

The chemical compound H-Ala-Ala-Phe-betaNA is a synthetic tripeptide covalently linked to a beta-naphthylamide group. Its structure is precisely designed to function as a fluorogenic substrate for a specific class of proteases.

Chemical Structure

The full IUPAC name for the compound is (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide. nih.gov It is composed of three amino acids in sequence—Alanine (B10760859), Alanine, and Phenylalanine (Ala-Ala-Phe)—with the N-terminus being a free amine (H-). The C-terminus of the phenylalanine residue is linked via an amide bond to the amino group of a 2-naphthylamine (B18577) (also known as beta-naphthylamine, or betaNA) moiety. nih.gov

The table below summarizes the key chemical properties of H-Ala-Ala-Phe-betaNA.

Design Rationale

The design of H-Ala-Ala-Phe-betaNA is a clear example of rational substrate engineering for research purposes. researchgate.net Each component of the molecule has a specific function that contributes to its utility in protease assays.

Peptide Sequence (Ala-Ala-Phe): This sequence provides the substrate specificity. Proteases recognize and bind to specific amino acid sequences. The presence of a Phenylalanine (Phe) residue at the cleavage site (the P1 position, in protease nomenclature) makes this substrate particularly suitable for chymotrypsin (B1334515) and chymotrypsin-like serine proteases. fao.orgpeptanova.de These enzymes show a strong preference for cleaving peptide bonds C-terminal to large, hydrophobic amino acids like Phenylalanine, Tryptophan, or Tyrosine. fao.org The two alanine residues preceding the phenylalanine likely contribute to the optimal positioning of the substrate within the enzyme's active site. nih.gov

Fluorogenic Reporter (beta-Naphthylamide): The beta-naphthylamide (betaNA) group serves as the fluorogenic leaving group. On its own, beta-naphthylamine is fluorescent. However, when it is part of the peptide substrate via an amide linkage, its fluorescence is quenched. Upon enzymatic hydrolysis of the amide bond between the Phenylalanine and the betaNA, the free 2-naphthylamine is released into the solution. researchgate.net This release results in a measurable increase in fluorescence, which can be detected by a fluorometer. The rate of this fluorescence increase is directly proportional to the activity of the protease being studied. mdpi.com

In essence, H-Ala-Ala-Phe-betaNA is designed to be a non-fluorescent molecule that becomes fluorescent only in the presence of a specific protease activity. This "turn-on" signal provides a sensitive and specific method for quantifying the activity of enzymes like chymotrypsin, making it a valuable tool for biochemical and medical research. caymanchem.commedchemexpress.com

Compound Index

The table below lists the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

Molecular Formula |

C25H28N4O3 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide |

InChI |

InChI=1S/C25H28N4O3/c1-16(26)23(30)27-17(2)24(31)29-22(14-18-8-4-3-5-9-18)25(32)28-21-13-12-19-10-6-7-11-20(19)15-21/h3-13,15-17,22H,14,26H2,1-2H3,(H,27,30)(H,28,32)(H,29,31)/t16-,17-,22-/m0/s1 |

InChI Key |

FCYZQTHPLNJOIW-HOIFWPIMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Biology Approaches for H Ala Ala Phe Betana and Analogs

Strategies for the Chemical Synthesis of H-Ala-Ala-Phe-betaNA

The chemical synthesis of H-Ala-Ala-Phe-betaNA is most efficiently achieved through a systematic, stepwise approach that allows for high purity and yield. Solid-phase peptide synthesis (SPPS) is the predominant method employed for assembling the peptide backbone, followed by the crucial step of incorporating the C-terminal beta-naphthylamide.

Solid-Phase Peptide Synthesis (SPPS) Optimization for Tripeptide Constructs

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the method of choice for creating the H-Ala-Ala-Phe-OH precursor. peptide.com This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.com For a short tripeptide like Ala-Ala-Phe, optimization of the SPPS protocol is key to ensuring high crude purity and minimizing side reactions.

The synthesis commences from the C-terminus, with Phenylalanine being the first amino acid attached to the resin. peptide.com The choice of resin is critical; for producing a C-terminal carboxylic acid that will later be coupled to beta-naphthylamine, a resin like 2-chlorotrityl chloride is often employed, as it allows for mild cleavage conditions that keep the peptide backbone and side chains protected. researchgate.net

The widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is typically applied. uci.edu Each amino acid is introduced with its α-amino group protected by a base-labile Fmoc group and its side chain (if reactive) protected by an acid-labile group. The synthesis cycle consists of two main steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edunih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide. youtube.com

For short peptides, maximizing the efficiency of each coupling and deprotection step is paramount to avoid the accumulation of deletion sequences. Optimization strategies include the careful selection of coupling reagents and monitoring reaction completion.

| Synthesis Step | Reagent/Condition | Purpose | Optimization Consideration |

| Resin Loading | Fmoc-Phe-OH, Diisopropylethylamine (DIEA) | Covalently attach the first amino acid to the 2-chlorotrityl resin. | Ensuring optimal loading capacity without causing steric hindrance. |

| Fmoc Deprotection | 20% Piperidine in DMF | Remove the Fmoc protecting group to expose the N-terminal amine for the next coupling step. | Minimizing deprotection time to prevent side reactions like aspartimide formation if Asp were present. peptide.com |

| Amino Acid Coupling | Fmoc-Ala-OH, Coupling Reagent (e.g., HCTU, HATU) | Form the peptide bond between the incoming amino acid and the N-terminus of the growing peptide chain. | Using highly efficient coupling reagents to ensure complete reaction, especially for sterically hindered couplings. Monitoring with a ninhydrin (B49086) test can confirm reaction completion. peptide.com |

| Final Cleavage | Trifluoroacetic acid (TFA) with scavengers | Cleave the completed tripeptide from the resin and remove side-chain protecting groups. | Using a cleavage cocktail with scavengers (e.g., triisopropylsilane, water) to prevent side reactions with reactive amino acid side chains. |

Coupling Chemistries for C-Terminal Beta-Naphthylamide (betaNA) Integration

The final and defining step in the synthesis of H-Ala-Ala-Phe-betaNA is the formation of the amide bond between the C-terminal carboxyl group of the phenylalanine residue and 2-naphthylamine (B18577) (beta-naphthylamine). This can be achieved either on the solid support or in solution after the peptide has been cleaved from the resin.

Solution-phase amidation is a common approach. After the protected tripeptide (e.g., Boc-Ala-Ala-Phe-OH) is cleaved from the resin, it is dissolved in an appropriate organic solvent. A coupling reagent is then used to activate the C-terminal carboxylic acid, facilitating nucleophilic attack by the amino group of 2-naphthylamine. researchgate.net

Common coupling reagents for this purpose include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIEA), to neutralize the acidic byproducts and deprotonate the amine. researchgate.net

An alternative strategy involves synthesizing the C-terminal peptide amide directly on the solid phase. This can be accomplished by using a specialized resin, such as a Rink amide resin, which upon cleavage with acid releases the peptide with a C-terminal amide. uci.edu To incorporate a specific amine like 2-naphthylamine, one could potentially modify the resin linker or employ a post-cleavage strategy on a protected peptide fragment. A photoremovable α-methylphenacylamido anchoring linkage has also been described for the synthesis of C-terminal peptide amides, where the peptide is released from the support via photolysis.

Purification and Characterization Techniques for Synthetic Intermediates and Final Product in Research Contexts

Following synthesis, the crude peptide must be purified to remove byproducts, unreacted reagents, and truncated sequences. High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of synthetic peptides. nih.gov

Purification by HPLC:

Technique: Reversed-phase HPLC (RP-HPLC) is most commonly used. The crude peptide is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18 silica).

Separation: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like trifluoroacetic acid) is used to elute the components. The more hydrophobic the molecule, the longer it is retained on the column.

Detection: The elution of peptides is monitored by UV absorbance, typically at wavelengths of 214 nm (peptide bond) and 280 nm (aromatic residues like Phe).

Once purified, the identity and purity of the final product, H-Ala-Ala-Phe-betaNA, are confirmed using analytical techniques.

Characterization Methods:

Analytical HPLC: A small amount of the purified product is run on an analytical HPLC column to assess its purity, which should ideally be greater than 95% for research applications.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for peptides. The observed mass should match the calculated theoretical mass of H-Ala-Ala-Phe-betaNA.

| Technique | Purpose | Typical Parameters/Observations |

| Preparative RP-HPLC | Purification of the crude peptide. | Column: C18; Mobile Phase: Water/Acetonitrile (B52724) gradient with 0.1% TFA. |

| Analytical RP-HPLC | Purity assessment of the final product. | Column: C18; Detection: UV at 214/280 nm; Result is a single major peak. |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirmation of molecular identity. | Observation: A peak corresponding to the [M+H]⁺ ion of H-Ala-Ala-Phe-betaNA. |

Design Principles for H-Ala-Ala-Phe-betaNA-Based Fluorescent Probes and Activity-Based Probes

The H-Ala-Ala-Phe-betaNA molecule is not only a synthetic target but also a scaffold for creating sophisticated tools for chemical biology. By leveraging its inherent properties, it can be developed into fluorescent probes to monitor enzyme activity in real-time.

Rational Design of Peptide Sequences for Target Enzyme Specificity

The specificity of a protease for its substrate is determined by the amino acid sequence of the substrate, particularly the residues at and around the cleavage site. purdue.edu The design of H-Ala-Ala-Phe-betaNA as a protease substrate is based on the known preferences of certain protease families.

The Ala-Ala-Phe sequence is a recognition motif for chymotrypsin (B1334515) and chymotrypsin-like serine proteases. peptanova.dewikipedia.org These enzymes have a deep, hydrophobic S1 binding pocket that favorably accommodates large, hydrophobic amino acid residues like phenylalanine, tyrosine, or tryptophan at the P1 position (the residue immediately N-terminal to the scissile bond). wikipedia.org The protease cleaves the amide bond C-terminal to the P1 residue. In H-Ala-Ala-Phe-betaNA, the Phenylalanine residue serves as the P1 residue, making the peptide a substrate for chymotrypsin. peptanova.denih.gov

The alanine (B10760859) residues at the P2 and P3 positions (Ala-Ala) also contribute to the binding and recognition by the enzyme, fitting into the S2 and S3 subsites of the protease's active site. pnas.org While chymotrypsin's primary specificity is for the P1 residue, the nature of the amino acids in the preceding positions can influence the kinetics of hydrolysis. purdue.edu

Furthermore, peptides containing hydrophobic residues are also recognized by other proteases, such as certain cathepsins. nih.gov For instance, cathepsins A and L show a preference for peptides containing hydrophobic amino acids. nih.govscbt.com Therefore, H-Ala-Ala-Phe-betaNA could potentially serve as a substrate for a subset of these cysteine proteases as well, a factor that must be considered in its application.

The rationale for using this specific tripeptide sequence is summarized below:

| Substrate Position | Amino Acid | Role in Enzyme Recognition | Target Enzyme Class Example |

| P3 | Alanine | Occupies the S3 binding pocket of the enzyme. | Serine Proteases (e.g., Chymotrypsin) |

| P2 | Alanine | Occupies the S2 binding pocket of the enzyme. | Serine Proteases (e.g., Chymotrypsin) |

| P1 | Phenylalanine | The primary determinant of specificity; fits into the hydrophobic S1 pocket. | Serine Proteases (e.g., Chymotrypsin), some Cathepsins |

Modulating Fluorophore Properties via Naphthylamide Derivatives for Research Applications

The beta-naphthylamide moiety in H-Ala-Ala-Phe-betaNA serves a dual purpose. It completes the substrate recognition sequence for the target protease and acts as a fluorogenic reporter group. 2-Naphthylamine itself is weakly fluorescent, but upon enzymatic cleavage of the amide bond, it is released and exhibits a significant increase in fluorescence intensity. This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity.

The photophysical properties of the naphthylamide fluorophore can be modulated by introducing various substituents onto the naphthalene (B1677914) ring. This allows for the rational design of a palette of fluorescent probes with tailored properties for specific research applications.

Strategies for Modulating Fluorophore Properties:

Introducing Electron-Donating or Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) to the naphthalene ring can alter the electronic structure of the fluorophore. This can lead to shifts in the excitation and emission wavelengths (solvatochromism), as well as changes in the fluorescence quantum yield and lifetime. mdpi.com

Extending the π-Conjugated System: Fusing additional aromatic rings to the naphthalene core can extend the π-electron system, generally resulting in a red-shift of the fluorescence emission to longer wavelengths. This is particularly useful for developing probes that operate in the near-infrared region, which minimizes background fluorescence in biological samples. rsc.org

Incorporating Environmentally Sensitive Moieties: The fluorescence of certain naphthalene derivatives is highly sensitive to the polarity of their microenvironment. beilstein-journals.org By incorporating such derivatives, probes can be designed that not only report on cleavage but also provide information about the local environment of the enzyme.

The ability to tune these properties is crucial for various research contexts:

Multiplexing Assays: Probes with distinct emission spectra can be used to simultaneously monitor the activity of multiple proteases in the same sample.

In Vivo Imaging: Probes with long-wavelength emission are desirable for deep-tissue imaging due to reduced light scattering and absorption by biological tissues.

FRET-Based Probes: Naphthylamide derivatives can be used as either a donor or an acceptor in Förster Resonance Energy Transfer (FRET) pairs to create ratiometric probes, which offer more quantitative and reliable measurements of enzyme activity.

| Modification to Naphthylamide | Effect on Photophysical Properties | Potential Research Application |

| Addition of electron-donating group | Increased quantum yield, potential red-shift in emission. | Development of brighter probes for higher sensitivity assays. |

| Addition of electron-withdrawing group | Potential blue-shift in emission, may act as a quencher. | Design of quenched probes that "turn on" upon cleavage. |

| Annulation with another aromatic ring | Significant red-shift in emission (towards near-infrared). | In vivo imaging applications. |

| Introduction of a solvatochromic group | Fluorescence properties become sensitive to solvent polarity. | Probing the microenvironment of the enzyme active site. |

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics into Analogous Research Tools

The tripeptide H-Ala-Ala-Phe-betaNA serves as a fundamental scaffold for the development of sophisticated research tools through the strategic incorporation of non-canonical amino acids (ncAAs) and peptide mimetics. These modifications are engineered to enhance proteolytic stability, modulate conformational properties, and introduce novel functionalities, thereby creating potent probes for studying biological systems. hplc.euresearchgate.net

The introduction of ncAAs can significantly alter the peptide's characteristics. For instance, replacing one of the alanine residues with a Cα,α-disubstituted amino acid, such as aminoisobutyric acid (Aib), can impose significant conformational constraints, favoring specific secondary structures like β-turns or helical folds. nih.gov This conformational rigidity can lead to enhanced binding affinity and specificity for target proteins. Other ncAAs can be used to introduce reactive groups for bio-orthogonal conjugation, such as azido (B1232118) or alkynyl side chains, allowing for the attachment of fluorescent probes, affinity tags, or cross-linking agents. researchgate.net

Peptide mimetics offer another avenue for modifying the H-Ala-Ala-Phe-betaNA structure. These include alterations to the peptide backbone to render it resistant to enzymatic cleavage. One common approach is the use of reduced amide bonds (ψ[CH₂NH]), which replace the scissile amide linkage with a more stable secondary amine. mdpi.com Another strategy involves the incorporation of D-amino acids, which are not recognized by most proteases, thereby increasing the in vivo half-life of the resulting analog. researchgate.net Furthermore, the development of foldamers, which are oligomers that mimic the structures of peptides but are composed of non-natural building blocks like β-amino acids, offers a way to create highly stable and predictable three-dimensional structures. nih.govnih.gov The unique structural influences of β-alanine, for example, can be leveraged to design diverse and well-defined three-dimensional topographies. nih.gov

The table below summarizes various modifications and their potential impact on creating research tools from the H-Ala-Ala-Phe-betaNA scaffold.

| Modification Type | Example | Rationale for Incorporation | Potential Application as a Research Tool |

| Non-Canonical Amino Acid (ncAA) | Aminoisobutyric acid (Aib) | Induces conformational rigidity, promotes defined secondary structures. | Probes with high affinity and specificity for studying protein-protein interactions. |

| p-Azido-L-phenylalanine (AzF) | Introduces a bio-orthogonal handle for "click" chemistry. | Fluorescently labeled probes for cellular imaging or affinity-tagged probes for target identification. | |

| D-Alanine | Increases resistance to proteolytic degradation. | Long-lasting probes for in vivo studies. | |

| Peptide Mimetic | Reduced Amide Bond (ψ[CH₂NH]) | Replaces a cleavable peptide bond with a non-cleavable linkage. | Stabilized inhibitors or substrates for studying enzyme kinetics. |

| β-Amino Acid Incorporation | Creates foldamers with predictable and stable secondary structures. | Scaffolds for designing novel receptor ligands or enzyme inhibitors. | |

| Peptoid Residue (N-substituted glycine) | Increases metabolic stability and conformational flexibility. | Tools for high-throughput screening and drug discovery. |

These advanced synthetic strategies transform the basic H-Ala-Ala-Phe-betaNA sequence into a versatile platform for creating tailored molecular probes. By combining the inherent properties of the parent peptide with the enhanced features provided by ncAAs and peptide mimetics, researchers can develop powerful tools to investigate complex biological processes with greater precision and control.

Spectroscopic and Chromatographic Methods for Structural Integrity and Purity Assessment in Research

The synthesis of H-Ala-Ala-Phe-betaNA and its analogs necessitates rigorous quality control to ensure structural integrity and purity. A combination of chromatographic and spectroscopic techniques is indispensable for this purpose, providing comprehensive characterization of the final product.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of H-Ala-Ala-Phe-betaNA. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating molecules based on their hydrophobicity. hplc.eu

For analytical purposes, a small amount of the synthesized peptide is injected onto a C18 column. hplc.eu A gradient elution, typically with water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed. hplc.eu TFA helps to improve peak shape and resolution by forming ion pairs with the charged groups on the peptide. hplc.eu The retention time of the main peak provides a measure of the peptide's hydrophobicity, and the peak area can be used to quantify its purity. Impurities, such as deletion sequences or incompletely deprotected products from solid-phase peptide synthesis, will typically appear as separate peaks with different retention times.

Preparative HPLC is used to purify larger quantities of the target peptide. peptide.com The separation principles are the same as in analytical HPLC, but larger columns and higher flow rates are used. peptide.com After synthesis, the crude peptide is dissolved in a suitable solvent and loaded onto the preparative column. Fractions are collected as they elute from the column, and these are then analyzed by analytical HPLC to identify those containing the pure product. peptide.comprotocols.io The pure fractions are then combined and lyophilized to obtain the final peptide as a powder. peptide.com The predictable scaling from analytical to preparative methods is crucial for efficient purification.

The table below outlines typical parameters for analytical and preparative HPLC for a tripeptide like H-Ala-Ala-Phe-betaNA.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Type | C18, 5 µm particle size, 4.6 mm ID | C18, 5-10 µm particle size, >20 mm ID |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | ~1 mL/min | >20 mL/min (scaled to column diameter) |

| Gradient | Steep gradient (e.g., 5-95% B in 20 min) | Shallow gradient focused around the elution % of the target peptide |

| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |

| Sample Load | Micrograms | Milligrams to Grams |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of peptides in solution. nih.govnih.gov For H-Ala-Ala-Phe-betaNA, NMR studies can provide detailed insights into its conformational preferences, which are crucial for understanding its biological activity.

One-dimensional ¹H NMR spectra provide initial information about the sample's purity and the presence of the expected chemical groups. More detailed structural information is obtained from two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

COSY and TOCSY are used to assign the proton resonances to specific amino acid residues by identifying through-bond scalar couplings between protons.

NOESY is particularly important for conformational analysis as it detects through-space interactions between protons that are close to each other (< 5 Å). The intensities of NOE cross-peaks are related to the distances between protons, providing crucial constraints for structure calculation. ias.ac.in

For a flexible tripeptide like H-Ala-Ala-Phe-betaNA, it is likely to exist as an ensemble of conformations in solution rather than a single rigid structure. nih.gov NMR data, combined with molecular dynamics simulations, can be used to characterize this conformational ensemble. Key parameters derived from NMR spectra that inform on conformation include:

Chemical Shifts: The deviation of proton chemical shifts from random coil values can indicate the presence of secondary structures.

³J-coupling Constants: The coupling constant between the amide proton (NH) and the alpha-proton (CαH) (³J(HNHα)) is related to the phi (φ) dihedral angle of the peptide backbone via the Karplus equation.

Temperature Coefficients: The change in the chemical shift of amide protons with temperature can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns. ias.ac.in

The table below summarizes the key NMR experiments and the information they provide for the conformational analysis of H-Ala-Ala-Phe-betaNA.

| NMR Experiment | Information Obtained | Relevance to H-Ala-Ala-Phe-betaNA Structure |

| 1D ¹H NMR | Initial assessment of purity and chemical environment of protons. | Verification of successful synthesis and presence of aromatic (Phe, betaNA) and aliphatic (Ala) protons. |

| 2D COSY/TOCSY | Assignment of proton resonances to specific amino acid spin systems. | Unambiguous identification of all protons in the Ala, Ala, and Phe residues. |

| 2D NOESY/ROESY | Measurement of through-space proton-proton distances. | Provides distance restraints to define the 3D fold and relative orientation of the amino acid side chains and the beta-naphthylamine group. |

| ³J(HNHα) Coupling | Estimation of backbone dihedral angle φ. | Helps to define the backbone conformation of each residue. |

| Temperature Coefficients | Identification of intramolecularly hydrogen-bonded amide protons. | Can reveal the presence of stable secondary structures such as β-turns. |

Mass Spectrometry (MS) for Peptide Sequence and Modification Verification

Mass spectrometry is an essential tool for confirming the identity and purity of synthetic peptides like H-Ala-Ala-Phe-betaNA. osu.edu It provides a highly accurate measurement of the molecular weight of the peptide, allowing for verification of its elemental composition.

Electrospray ionization (ESI) is a common method for ionizing peptides, which are then analyzed by a mass analyzer. The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). The experimentally measured molecular weight should match the theoretical calculated mass of H-Ala-Ala-Phe-betaNA.

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. mabion.eu In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and then fragmented, typically through collision-induced dissociation (CID). mabion.eu This fragmentation primarily occurs at the peptide bonds, leading to a predictable series of fragment ions known as b- and y-ions. matrixscience.com

b-ions contain the N-terminus and are formed by cleavage of the peptide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed with charge retention on the C-terminal fragment.

The mass difference between consecutive ions in a b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. kisti.re.kr For H-Ala-Ala-Phe-betaNA, the fragmentation pattern would be expected to confirm the Ala-Ala-Phe sequence and the presence of the beta-naphthylamine modification at the C-terminus. The fragmentation of the beta-naphthylamine group itself might also produce characteristic ions.

The table below illustrates the expected primary fragment ions for H-Ala-Ala-Phe-betaNA in an MS/MS experiment.

| Fragment Ion | Sequence | Theoretical Monoisotopic Mass (Da) |

| b₁ | Ala | 72.04 |

| b₂ | Ala-Ala | 143.08 |

| b₃ | Ala-Ala-Phe | 290.15 |

| y₁ | Phe-betaNA | 291.15 |

| y₂ | Ala-Phe-betaNA | 362.19 |

| y₃ | Ala-Ala-Phe-betaNA | 433.23 |

By analyzing the full mass spectrum and the MS/MS fragmentation pattern, researchers can unequivocally verify the correct synthesis of H-Ala-Ala-Phe-betaNA, ensuring that the material used in subsequent biological assays is of the highest purity and correct identity.

Enzymatic Activity and Mechanistic Elucidation Studies Involving H Ala Ala Phe Betana

H-Ala-Ala-Phe-betaNA as a Substrate for Proteases and Peptidases

The chemical structure of H-Ala-Ala-Phe-betaNA, consisting of L-Alanine, L-Alanine, and L-Phenylalanine linked to a β-naphthylamide group, allows for the colorimetric or fluorometric detection of enzymatic activity upon its cleavage. This property has made it a useful substrate in various biochemical assays.

Comprehensive Substrate Specificity Profiling of H-Ala-Ala-Phe-betaNA

The susceptibility of H-Ala-Ala-Phe-betaNA to enzymatic hydrolysis is determined by the specificities of the protease's subsites, which accommodate the amino acid residues of the substrate.

The cleavage of a peptide substrate by a protease occurs at a specific peptide bond. The amino acid residues on the N-terminal side of the scissile bond are designated P1, P2, P3, etc. (from the cleavage site outwards), while those on the C-terminal side are designated P1', P2', etc. For H-Ala-Ala-Phe-betaNA, if cleavage occurs after Phenylalanine, then Phe occupies the P1 position, the preceding Ala is at P2, and the first Ala is at P3.

The substrate preferences of proteases are highly variable. For instance, thrombin preferentially cleaves after an Arginine residue at the P1 position. expasy.orgnih.gov In contrast, enzymes like chymotrypsin (B1334515) and tripeptidyl peptidase II can utilize substrates like Ala-Ala-Phe-7-amido-4-methylcoumarin, which shares a similar peptide sequence with H-Ala-Ala-Phe-betaNA. sigmaaldrich.com The P1 subsite of many proteases is a primary determinant of specificity. For example, the S2 subsite in the papain superfamily of enzymes is recognized as a key specificity-determining site, often accommodating hydrophobic amino acids. researchgate.net The bulky, aromatic side chain of Phenylalanine at the P1 position of H-Ala-Ala-Phe-betaNA makes it a suitable substrate for enzymes with a hydrophobic S1 binding pocket.

The C-terminal β-naphthylamide (betaNA) group is a chromogenic or fluorogenic leaving group. Upon enzymatic cleavage of the amide bond between the P1 residue (Phenylalanine) and the betaNA moiety, free β-naphthylamine is released. This product can be detected spectrophotometrically, providing a means to quantify enzyme activity. The presence of this bulky, hydrophobic group at the C-terminus can influence the interaction of the substrate with the enzyme's active site. For some enzymes, this modification is well-tolerated and may even enhance binding, while for others, it could be inhibitory. The use of such synthetic substrates is crucial for kinetic analyses, allowing for the determination of key parameters like Kcat and Km. nih.govresearchgate.net

Identification and Characterization of Enzymes Cleaving H-Ala-Ala-Phe-betaNA

Several classes of enzymes have been identified that can hydrolyze H-Ala-Ala-Phe-betaNA, highlighting its utility in characterizing their function.

Porphyromonas gingivalis, a bacterium implicated in periodontal disease, possesses a complex proteolytic system. nii.ac.jp Among its enzymes is a prolyl tripeptidyl peptidase (PTP). uniprot.orgresearchgate.net While PTP from P. gingivalis shows a strong preference for Proline at the P1 position, releasing an N-terminal tripeptide, its broader substrate specificity and the specific activity towards H-Ala-Ala-Phe-betaNA would require specific experimental validation. uniprot.orgresearchgate.net The crystal structure of PTP from P. gingivalis reveals a large cavity that can accommodate three N-terminal residues of a substrate. nih.gov The enzyme's active site has specific requirements, and while it prefers Proline at P1, the potential for cleavage of other tripeptides exists. nih.gov

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins or peptides. wikipedia.org Aminopeptidase (B13392206) N (AP-N), also known as CD13, is a zinc metalloenzyme with broad substrate specificity, capable of removing various N-terminal amino acids. wikipedia.orgnih.gov AP-N is known to hydrolyze substrates with an N-terminal Alanine (B10760859). nih.gov For example, the kinetic parameters for the hydrolysis of Ala-betaNA by Plasmodium falciparum AP-N have been determined, with a kcat of 36 sec⁻¹ at pH 7.5 and 16 sec⁻¹ at pH 5.5. uniprot.org Given its broad specificity, it is plausible that AP-N could sequentially cleave the Alanine residues from H-Ala-Ala-Phe-betaNA. The favored order of cleavage for aminoacyl derivatives by AP-N is generally Ala, Phe, Tyr, Leu, Arg, Thr, Trp, Lys, Ser, Asp, His, and Val. nih.gov

Table 1: Enzymes and their relevant substrate specificities

| Enzyme | Source Organism | Preferred Substrate/Cleavage Site | Reference |

|---|---|---|---|

| Prolyl Tripeptidyl Aminopeptidase (PTP) | Porphyromonas gingivalis | Releases N-terminal tripeptides with Proline at the P1 position. | uniprot.orgresearchgate.net |

| Aminopeptidase N (AP-N) | Plasmodium falciparum | Broad specificity, cleaves various N-terminal amino acids, with a preference for Alanine. | nih.govuniprot.org |

| Chymotrypsin | Not specified | Cleaves substrates like Ala-Ala-Phe-7-amido-4-methylcoumarin. | sigmaaldrich.com |

| Tripeptidyl Peptidase II | Not specified | Cleaves substrates like Ala-Ala-Phe-7-amido-4-methylcoumarin. | sigmaaldrich.com |

Table 2: Compound Names

| Compound Name |

|---|

| H-Ala-Ala-Phe-betaNA |

| β-naphthylamide |

| L-Alanine |

| L-Phenylalanine |

| Ala-Ala-Phe-7-amido-4-methylcoumarin |

| Proline |

| Arginine |

| Alanine |

| Phenylalanine |

| Tyrosine |

| Leucine |

| Threonine |

| Tryptophan |

| Lysine |

| Serine |

| Aspartic acid |

| Histidine |

| Valine |

Chymotrypsin and Related Serine Proteases

H-Ala-Ala-Phe-βNA serves as a substrate for chymotrypsin and other related serine proteases. Chymotrypsin, a digestive enzyme, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine, tryptophan, and tyrosine. scielo.org.mx The presence of a phenylalanine residue in the P1 position of H-Ala-Ala-Phe-βNA makes it a suitable substrate for chymotrypsin. The enzymatic reaction involves the hydrolysis of the amide bond between the phenylalanine residue and the β-naphthylamine group. This cleavage releases β-naphthylamine, a fluorescent molecule, allowing for the continuous monitoring of enzyme activity.

Serine proteases, including chymotrypsin, are characterized by a catalytic triad (B1167595) of amino acids in their active site, typically consisting of serine, histidine, and aspartate. pressbooks.pub In the case of chymotrypsin, this triad facilitates the hydrolysis of the peptide bond in substrates like H-Ala-Ala-Phe-βNA through a process known as covalent catalysis. libretexts.org The study of how enzymes like chymotrypsin interact with and process substrates such as H-Ala-Ala-Phe-βNA provides valuable insights into their catalytic mechanisms and specificity. scielo.org.mx Other serine proteases, such as subtilisin, also exhibit activity towards similar peptide substrates. sigmaaldrich.com

Detailed Enzyme Kinetics Investigations using H-Ala-Ala-Phe-betaNA as a Fluorogenic Substrate

The fluorogenic nature of H-Ala-Ala-Phe-βNA, where the product of hydrolysis (β-naphthylamine) is fluorescent while the substrate is not, makes it a valuable tool for detailed enzyme kinetics investigations. The increase in fluorescence over time is directly proportional to the rate of the enzymatic reaction, allowing for sensitive and continuous monitoring of enzyme activity.

Determination of Steady-State Kinetic Parameters (K_M, k_cat, k_cat/K_M)

Kinetic studies using H-Ala-Ala-Phe-βNA and similar substrates have been conducted on various chymotrypsins and other serine proteases. For instance, studies on chymotrypsin from Atlantic cod have provided insights into its adaptation to cold temperatures. nih.gov Similarly, the kinetics of lobster chymotrypsin have been characterized, revealing an optimal pH and temperature for its activity. researchgate.net The determination of these kinetic parameters is crucial for comparing the catalytic efficiencies of different enzymes or the same enzyme under various conditions. csbsju.edu

Below is a table summarizing representative steady-state kinetic parameters for the hydrolysis of different substrates by chymotrypsin, illustrating the range of values that can be obtained.

| Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Enzyme Source | Reference |

| N-acetyl-L-Trp-ethyl ester | 0.097 | 27 | 280,000 | Bovine Pancreas | csbsju.edu |

| N-acetyl-L-Tyr-ethyl ester | 0.7 | 193 | 280,000 | Bovine Pancreas | csbsju.edu |

| N-acetyl-L-Phe-Gly-NH₂ | - | - | - | Bovine Pancreas | nih.gov |

| Suc-Ala-Ala-Pro-Phe-pNA | - | - | - | Bovine Pancreas | nih.gov |

| SAPNA | 1.33 | 31.46 | - | Lobster | researchgate.net |

Analysis of Reaction Progress Curves and Initial Rate Kinetics

The use of H-Ala-Ala-Phe-βNA allows for the detailed analysis of reaction progress curves, which plot the concentration of product formed over time. Initially, the rate of product formation is linear and is referred to as the initial rate. cam.ac.uk This initial rate is directly proportional to the enzyme concentration and is dependent on the substrate concentration. By measuring the initial rates at various substrate concentrations, a Michaelis-Menten plot can be generated, from which the kinetic parameters K_M and V_max can be determined. lsuhsc.edu

The continuous nature of the fluorogenic assay with H-Ala-Ala-Phe-βNA provides a significant advantage over discontinuous assays, where the reaction must be stopped at various time points to measure product formation. nih.gov The entire progress curve can be monitored in real-time, providing a wealth of kinetic information. This includes observing the pre-steady-state phase, which can reveal details about the formation of enzyme-substrate intermediates, and the steady-state phase, from which the turnover rate is calculated. libretexts.orgcam.ac.uk

Influence of Environmental Parameters (pH, Ionic Strength, Temperature) on Catalytic Efficiency

The catalytic efficiency of enzymes is highly dependent on environmental factors such as pH, ionic strength, and temperature. semanticscholar.org H-Ala-Ala-Phe-βNA serves as a useful substrate to investigate these effects on chymotrypsin and other serine proteases.

pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and can also influence the binding of the substrate. lsbu.ac.uk For chymotrypsin, the catalytic activity is dependent on the protonation state of the histidine residue in the catalytic triad. researchgate.netnih.gov Studies have shown that chymotrypsin activity is typically optimal in the neutral to alkaline pH range. researchgate.netsigmaaldrich.com For example, lobster chymotrypsin exhibits optimal activity at a pH of 7.0. researchgate.net Below a certain pH, the enzyme can become inactive due to protonation of key catalytic residues. researchgate.net

Ionic Strength: The ionic strength of the buffer solution can influence enzyme activity by affecting the electrostatic interactions between the enzyme and the substrate. lsbu.ac.uknumberanalytics.com Changes in ionic strength can alter the enzyme's conformation and the affinity for its substrate. researchgate.net For chymotrypsin, increasing ionic strength has been shown to increase k_cat, which is attributed to the involvement of two positively charged groups in the rate-limiting step of the catalytic mechanism. lsbu.ac.uk

Temperature: Temperature has a significant impact on enzyme kinetics. As temperature increases, the rate of the enzymatic reaction generally increases until an optimal temperature is reached. biorxiv.org Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. nih.gov Studies on chymotrypsin from different species have revealed varying optimal temperatures and thermal stabilities. For example, chymotrypsin from Atlantic cod shows higher activity at low temperatures compared to bovine chymotrypsin, reflecting an adaptation to its cold environment. nih.gov Conversely, lobster chymotrypsin has an optimal temperature of 55°C. researchgate.net

Structural and Mechanistic Insights into Enzyme-Substrate Interaction

Molecular Docking and Dynamics Simulations of H-Ala-Ala-Phe-betaNA with Enzyme Active Sites

To gain a deeper understanding of the interactions between H-Ala-Ala-Phe-βNA and the active sites of serine proteases at an atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, H-Ala-Ala-Phe-βNA) when bound to a receptor (the enzyme's active site) to form a stable complex. nih.gov Docking studies can help to visualize how the substrate fits into the active site pocket and identify the key amino acid residues involved in binding and catalysis. researchgate.netmdpi.com For chymotrypsin, the S1 pocket is a hydrophobic cavity that accommodates the phenylalanine side chain of the substrate. nih.gov Docking simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the enzyme-substrate complex.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. nih.govresearchgate.net These simulations can reveal conformational changes in both the enzyme and the substrate during the binding process and the catalytic reaction. plos.orgresearchgate.net By simulating the system at different temperatures and pH values, MD can help to explain the experimental observations regarding the influence of these parameters on enzyme activity. biorxiv.orgmdpi.com For example, MD simulations can show how changes in pH affect the protonation states of catalytic residues and alter the electrostatic interactions within the active site. nih.gov Furthermore, MD simulations can be used to study the unfolding pathways of enzymes and identify regions that are critical for their stability. plos.org

Computational Analysis of Binding Modes and Catalytic Mechanisms

In the absence of direct crystallographic data for H-Ala-Ala-Phe-betaNA bound to an enzyme, computational methods such as molecular docking and molecular dynamics (MD) simulations provide powerful insights into its binding modes and the subsequent catalytic events. dovepress.commdpi.com These in silico approaches are essential for predicting how the substrate fits within an enzyme's active site and for identifying the key interactions that facilitate catalysis. mdpi.com

Molecular Docking and Binding Mode Prediction

Molecular docking studies are typically initiated using the crystal structure of a relevant enzyme, such as a metalloaminopeptidase from the M1 or M17 family, which are known to cleave N-terminal amino acids. unirioja.esnih.gov The H-Ala-Ala-Phe-betaNA molecule is then computationally placed into the enzyme's active site to predict its most stable binding orientation (pose).

Studies on analogous peptide-like substrates binding to peptidases reveal a common binding pattern. unirioja.esirb.hr The N-terminal residue of the substrate (Alanine in this case) would occupy the S1 subsite of the enzyme, with subsequent residues fitting into adjacent subsites (S2, S3, etc.). The peptide backbone typically forms hydrogen bonds with conserved residues in the enzyme's active site, often in an antiparallel orientation to a β-strand within the enzyme. irb.hr The bulky, hydrophobic side chain of the Phenylalanine residue is critical for specificity and would be situated within a corresponding hydrophobic pocket in the active site, while the β-naphthylamide group would also be accommodated in a specific pocket. biorxiv.orgmdpi.com

Molecular Dynamics (MD) Simulations and Catalytic Mechanism

Following docking, MD simulations can be performed to analyze the dynamic stability of the enzyme-substrate complex and to model the catalytic mechanism. mdpi.complos.org These simulations provide a detailed view of the structural fluctuations and conformational changes that occur over time. dovepress.com For metalloaminopeptidases, the catalytic mechanism generally involves a metal ion, such as Zn²⁺, coordinated by conserved active site residues. nih.govpatsnap.com This metal ion activates a water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond (Phe-βNA). patsnap.com This leads to the formation of a transient tetrahedral intermediate, which is stabilized by interactions with the enzyme's active site before the peptide bond is cleaved. patsnap.com

Computational studies can map this entire reaction pathway, calculating the energy barriers for each step and identifying the rate-determining step of the catalytic cycle. nih.gov Analysis of interaction energies can further quantify the contribution of each amino acid residue in the active site to the binding and stabilization of the substrate. plos.org

Table 1: Overview of Computational Techniques for Analyzing H-Ala-Ala-Phe-betaNA-Enzyme Interactions

| Computational Method | Purpose and Application | Key Insights Gained |

| Homology Modeling | To generate a 3D structure of a target enzyme if no experimental structure is available. | Provides a structural template required for subsequent docking and simulation studies. |

| Molecular Docking | To predict the preferred binding orientation of H-Ala-Ala-Phe-betaNA within the enzyme's active site. mdpi.com | Identifies the most probable binding pose, highlights key initial interactions, and provides a starting point for dynamic simulations. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior of the enzyme-substrate complex in a solvated environment. rsc.orgmdpi.com | Reveals the flexibility of the peptide and enzyme, confirms the stability of the binding pose, and allows for the observation of conformational changes necessary for catalysis. mdpi.complos.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | To model the electronic rearrangements during the chemical reaction (peptide bond cleavage). | Elucidates the detailed catalytic mechanism, including the formation and collapse of the tetrahedral intermediate and the roles of specific catalytic residues. nih.gov |

| Binding Free Energy Calculation (e.g., MM/PBSA) | To estimate the binding affinity between H-Ala-Ala-Phe-betaNA and the enzyme. unirioja.es | Quantifies the strength of the interaction and allows for the decomposition of the energy to identify which residues contribute most to binding. irb.hr |

Role of Peptide Conformation and Flexibility in Enzyme Recognition

The ability of an enzyme to selectively recognize and process H-Ala-Ala-Phe-betaNA is not solely dependent on its amino acid sequence but is critically governed by the peptide's three-dimensional conformation and its inherent flexibility. msu.edunih.gov The process of binding involves a dynamic interplay between the substrate and the enzyme's active site.

Conformational Selection and Induced Fit

Two primary models describe the recognition process: conformational selection and induced fit. In conformational selection, the peptide exists in solution as an ensemble of different conformations, and the enzyme's active site selectively binds to the one that is most complementary. Conversely, the induced-fit model proposes that the initial binding of the peptide is followed by conformational changes in both the substrate and the enzyme, leading to a tighter, catalytically competent complex. nih.govnih.gov Computational studies on peptidases suggest that both mechanisms can play a role, with long-range domain motions in the enzyme often occurring to open and close the active site, which is necessary for substrate binding and product release. unirioja.esnih.gov

The conformational flexibility of H-Ala-Ala-Phe-betaNA, arising from rotations around the single bonds of the peptide backbone (defined by the Φ and Ψ dihedral angles), allows it to adapt its shape to fit into the often narrow and buried active site of an enzyme. embopress.orgmsu.edu The relatively small alanine residues lend significant flexibility to the peptide chain, facilitating its entry and positioning.

Importance of Specific Residues in Recognition

The specific sequence Ala-Ala-Phe is crucial for recognition and catalytic efficiency. The Phenylalanine residue, in particular, often acts as a primary determinant of specificity. Its bulky, aromatic side chain is recognized by a hydrophobic S1' subsite in the enzyme, anchoring the substrate in the correct orientation for catalysis. biorxiv.orgmdpi.com The importance of this interaction is highlighted by kinetic studies on related peptides where substituting the Phenylalanine with a smaller, non-aromatic residue like Alanine can lead to a dramatic decrease in the rate of hydrolysis. biorxiv.org This demonstrates that the precise shape and chemical character of the side chain are essential for effective enzyme recognition.

Table 2: Illustrative Impact of Amino Acid Substitution on Enzyme Activity for a Model Peptide Substrate (LAPENF) Data adapted from a study on Plasmodium falciparum M17 aminopeptidase (PfA-M17) to demonstrate the principles of substrate specificity applicable to peptides like H-Ala-Ala-Phe-betaNA. biorxiv.org

| Peptide Sequence | Position of Substitution | Substituted Amino Acid | Relative Activity (%) | Implication for Substrate Recognition |

| LDPENF | (Reference Peptide) | - | 100% | Optimal sequence for recognition by this enzyme. |

| AAPENF | P1 (Leu -> Ala) | Alanine (Ala) | 22% | Shows a strong preference for a specific residue (Leu) at the N-terminus (P1 position). biorxiv.org |

| LAPANF | P2' (Pro -> Ala) | Alanine (Ala) | 31% | Indicates that the rigidity provided by Proline at this position is important; increased flexibility with Alanine reduces efficiency. biorxiv.org |

| LDPEAF | P4' (Asn -> Ala) | Alanine (Ala) | 90% | Substitution at this position has a minor effect, suggesting it is less critical for binding. |

| LDPENA | P5' (Phe -> Ala) | Alanine (Ala) | <1% | Demonstrates the critical role of the bulky, aromatic Phenylalanine residue for successful substrate cleavage, likely for anchoring in a hydrophobic pocket. biorxiv.org |

This data underscores that the specific chemical identity and, by extension, the conformational properties endowed by each amino acid in a peptide substrate like H-Ala-Ala-Phe-betaNA are fundamental to its recognition and efficient hydrolysis by a target enzyme. The flexibility of the Ala-Ala portion combined with the specific anchoring interaction of the Phenylalanine residue creates a molecule well-suited for its role as a model substrate.

Applications of H Ala Ala Phe Betana in Biochemical Assay Development and Research Methodologies

Development of Fluorescent Enzyme Activity Assays

The design of robust and sensitive enzyme assays is fundamental to biochemical research and drug discovery. H-Ala-Ala-Phe-betaNA has proven to be an effective substrate for the development of such assays, offering a straightforward and reliable means to monitor the activity of specific proteases.

Principles of Signal Generation: Naphthylamine Release and Fluorescence Enhancement

The core principle of assays utilizing H-Ala-Ala-Phe-betaNA is the enzymatic release of the fluorescent molecule β-naphthylamine. In its peptide-bound form, the fluorescence of the β-naphthylamine moiety is significantly quenched. Upon hydrolysis of the amide bond between the phenylalanine residue and β-naphthylamine by a suitable protease, the free β-naphthylamine is liberated into the solution. This free β-naphthylamine exhibits a marked increase in fluorescence intensity when excited with ultraviolet light, typically around 340 nm, with an emission maximum in the range of 410-420 nm. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, to the concentration of the active enzyme in the sample. This relationship allows for the continuous and real-time monitoring of enzyme activity.

Assay Optimization for Sensitivity, Specificity, and Dynamic Range in Research Settings

To ensure the reliability and accuracy of research findings, assays employing H-Ala-Ala-Phe-betaNA must be carefully optimized. Key parameters that require consideration include:

Substrate Concentration: The concentration of H-Ala-Ala-Phe-betaNA should ideally be at or near the Michaelis constant (K_m) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme concentration and inhibitor potency.

Enzyme Concentration: The amount of enzyme used should be sufficient to generate a detectable signal within a reasonable timeframe, without leading to substrate depletion during the course of the measurement.

Buffer Conditions: The pH, ionic strength, and temperature of the assay buffer must be optimized to maintain the stability and maximal activity of the enzyme being studied.

Solvent: Due to the limited aqueous solubility of H-Ala-Ala-Phe-betaNA, a co-solvent such as dimethyl sulfoxide (DMSO) is often required. The final concentration of the organic solvent must be carefully controlled as it can affect enzyme activity.

Optimization of these parameters is crucial for achieving high sensitivity, allowing for the detection of low levels of enzyme activity, and ensuring specificity, minimizing the interference from other components in the sample. A broad dynamic range, where the signal is proportional to enzyme concentration over a wide range, is also a critical outcome of proper assay optimization.

Utility in High-Throughput Screening (HTS) for Enzyme Modulators

The fluorogenic nature of the H-Ala-Ala-Phe-betaNA assay makes it highly amenable to high-throughput screening (HTS) campaigns aimed at identifying enzyme inhibitors or activators. HTS involves the rapid testing of large libraries of chemical compounds for their effect on a biological target. The simplicity and continuous nature of the assay, where the fluorescent signal develops over time, allows for automated measurements in multi-well plate formats.

In a typical HTS setup, each well of a microplate contains the enzyme, buffer, and a different test compound. The reaction is initiated by the addition of H-Ala-Ala-Phe-betaNA, and the fluorescence is monitored over time using a plate reader. Compounds that inhibit the enzyme will show a reduced rate of fluorescence increase compared to a control, while activators will show an enhanced rate. The robustness and scalability of this assay format enable the screening of thousands of compounds in a single day, facilitating the initial stages of drug discovery.

Utilization in Investigating Enzyme Inhibition and Activation

Beyond its use in primary screening, H-Ala-Ala-Phe-betaNA is a valuable tool for the detailed characterization of enzyme inhibitors and activators. It allows researchers to not only identify modulators but also to elucidate their mechanism of action.

Screening and Characterization of Novel Inhibitors and Activators using H-Ala-Ala-Phe-betaNA

Once potential modulators are identified through HTS, H-Ala-Ala-Phe-betaNA-based assays are employed for their further characterization. Dose-response experiments are performed by incubating the enzyme with varying concentrations of the inhibitor or activator. The resulting data is used to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values represent the concentration of the compound required to elicit a 50% change in enzyme activity and are crucial for comparing the efficacy of different modulators.

Determination of Inhibition Constants (K_i) and Inhibition Types (Competitive, Non-Competitive, Uncompetitive)

A key aspect of characterizing an enzyme inhibitor is determining its inhibition constant (K_i) and its mode of inhibition. The K_i is a measure of the inhibitor's binding affinity to the enzyme, with a lower K_i value indicating a more potent inhibitor. The type of inhibition describes how the inhibitor interacts with the enzyme and its substrate.

To determine these parameters, enzyme activity is measured at various concentrations of both the substrate (H-Ala-Ala-Phe-betaNA) and the inhibitor. The data are then plotted using graphical methods such as the Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that the maximum velocity (V_max) is unchanged, while the apparent Michaelis constant (K_m) increases with inhibitor concentration.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding. In a Lineweaver-Burk plot, the lines will intersect on the x-axis, showing that K_m is unchanged, while V_max decreases with increasing inhibitor concentration.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. In a Lineweaver-Burk plot, this results in parallel lines, indicating that both V_max and K_m are reduced by the same factor.

Application in In Vitro and Cell-Based Research Models

The synthetic peptide substrate, H-Ala-Ala-Phe-betaNA, serves as a valuable tool in the development of biochemical assays and the advancement of research methodologies. Its specific amino acid sequence, culminating in a phenylalanine residue, makes it a target for chymotrypsin (B1334515) and chymotrypsin-like proteases, which preferentially cleave peptide bonds C-terminal to bulky hydrophobic amino acids. The cleavage of the bond between phenylalanine and the β-naphthylamine moiety results in the release of β-naphthylamine, a fluorescent compound, providing a readily detectable signal for quantifying enzyme activity. This characteristic is leveraged in a variety of in vitro and cell-based research models.

Probing Protease Activity in Cellular Lysates and Subcellular Fractions

The measurement of specific protease activity within the complex environment of cellular lysates and subcellular fractions is a fundamental technique in biochemical research. H-Ala-Ala-Phe-betaNA and analogous fluorogenic substrates are instrumental in this application, enabling the sensitive and kinetic measurement of chymotrypsin-like protease activity.

When introduced to a cellular lysate, H-Ala-Ala-Phe-betaNA is selectively hydrolyzed by active chymotrypsin-like enzymes. The enzymatic cleavage liberates β-naphthylamine, leading to an increase in fluorescence that can be monitored over time using a fluorometric plate reader. The rate of this increase is directly proportional to the level of specific protease activity in the sample.

To ensure the measured activity is specific to the target protease, researchers often employ a parallel control experiment. This involves the use of a selective chymotrypsin inhibitor. By comparing the rate of substrate hydrolysis in the presence and absence of the inhibitor, the activity of non-specific proteases and endopeptidases that may also metabolize the substrate can be subtracted, yielding a precise measurement of chymotrypsin-specific activity sigmaaldrich.comabcam.com. This approach is crucial for accurately assessing protease function in complex biological samples such as lysates from various tissues, including the pancreas, spleen, and liver, where chymotrypsin is known to be expressed sigmaaldrich.com.

A structurally similar substrate, N-glutaryl-glycyl-glycyl-L-phenylalanine β-naphthylamide (GGPNA), has been demonstrated to be highly specific for chymotrypsin and resistant to degradation by other common proteases like trypsin, elastase, and thrombin nih.gov. The use of such specific substrates allows for the detection of enzyme concentrations as low as 1 ng/ml in biological fluids nih.gov.

Table 1: Experimental Setup for Probing Protease Activity in Cellular Lysates

| Component | Sample Well | Sample Background Control Well |

| Cellular Lysate | 5-20 µL | 5-20 µL |

| Chymotrypsin Assay Buffer | To final volume | To final volume |

| Chymotrypsin Inhibitor | - | Added |

| H-Ala-Ala-Phe-betaNA (Substrate) | Added to initiate reaction | Added to initiate reaction |

| Measurement | Kinetic fluorescence reading (λex = ~380 nm / λem = ~460 nm) | Kinetic fluorescence reading (λex = ~380 nm / λem = ~460 nm) |

Use in Enzymatic Assays of Purified Recombinant Enzymes

The characterization of purified enzymes, including those produced through recombinant DNA technology, is a cornerstone of enzymology. H-Ala-Ala-Phe-betaNA and its analogs are frequently employed as substrates in kinetic assays to determine the fundamental parameters of purified chymotrypsin and chymotrypsin-like proteases.

In these assays, the concentration of the purified enzyme is kept constant while the concentration of the H-Ala-Ala-Phe-betaNA substrate is varied. The initial rate of the reaction (V₀) is measured at each substrate concentration by monitoring the release of β-naphthylamine. By plotting the reaction rate against the substrate concentration, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. Vmax reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. From Vmax, the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated.

For instance, in the characterization of a purified chymotrypsin from the viscera of the fish Catla catla, a similar substrate, Suc-Ala-Ala-Pro-Phe-p-nitroanilide, was used to determine the enzyme's kinetic properties. The study yielded a Km of 0.83 ± 1.1 mM and a Vmax of 1.10 ± 0.09 μmol/min/mg of protein, providing valuable insights into the enzyme's catalytic efficiency rjpn.org. Such data is essential for comparing the activity of enzymes from different sources or the effects of mutations on enzyme function.

Table 2: Representative Kinetic Data for a Purified Chymotrypsin-like Enzyme

| Substrate Concentration ([S]) (mM) | Initial Velocity (V₀) (µmol/min) |

| 0.1 | 0.52 |

| 0.2 | 0.87 |

| 0.4 | 1.30 |

| 0.8 | 1.74 |

| 1.6 | 2.17 |

| 3.2 | 2.61 |

Note: The data in this table is illustrative and intended to represent a typical Michaelis-Menten kinetic analysis.

Investigating Enzyme Localization and Activity Modulation within Research Systems

Understanding the subcellular localization and the regulation of enzyme activity within living cells is critical for elucidating their physiological roles. The fluorescent nature of the product of H-Ala-Ala-Phe-betaNA hydrolysis makes it and similar substrates suitable for investigating the spatial distribution of chymotrypsin-like protease activity within cells and tissues.

When a cell-permeant version of a fluorogenic substrate is introduced to living cells, it can be cleaved by intracellular proteases, leading to the accumulation of the fluorescent product at the site of enzyme activity. This fluorescence can then be visualized using microscopy techniques, providing a spatial map of where the target protease is active. For example, substrates that release β-naphthylamine upon hydrolysis have been noted for their suitability in the histological determination of chymotrypsin activity nih.gov.

Furthermore, researchers can use these substrates to study the modulation of enzyme activity in response to various stimuli or pathological conditions. For instance, the activation of chymotrypsin-like serine proteases during apoptosis has been detected in live cells using a fluoresceinated inhibitor that covalently binds to the active enzyme nih.gov. This approach allows for the real-time monitoring of protease activation in individual cells. By extension, a substrate like H-Ala-Ala-Phe-betaNA could be used to quantify changes in chymotrypsin-like activity in cell populations undergoing processes such as apoptosis or cellular stress.

The investigation of chymotrypsin-like activity of the proteasome in cardiac ischemia provides an example of how such assays can be applied. In a study on perfused rat hearts, a fluorogenic substrate, Suc-LLVY-amc, was used to measure the chymotrypsin-like activity of the proteasome in myocardial tissue lysates. The study found a significant increase in this activity during ischemia, highlighting a potential mechanism of cardiac injury plos.org. This demonstrates the utility of fluorogenic substrates in elucidating the role of proteases in disease models.

Q & A

Q. What approaches validate H-Ala-Ala-Phe-betaNA’s role in proteomics workflows, particularly in multi-enzyme systems?

- Methodological Answer : Integrate the substrate into multiplexed assays with orthogonal detection methods (e.g., fluorescence resonance energy transfer (FRET)). Use knock-out enzyme models (e.g., CRISPR-edited cell lines) to confirm specificity. Data normalization against housekeeping protease activity controls minimizes variability .

Q. Guidelines for Citation and Reproducibility

- Follow journal-specific formatting (e.g., ACS style for chemistry) and cite primary literature for synthesis protocols and analytical methods .

- Include raw data (e.g., NMR spectra, kinetic curves) in supplementary materials with metadata on instrumentation settings and software versions .

- Pre-register experimental designs in repositories like Open Science Framework to enhance transparency .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.